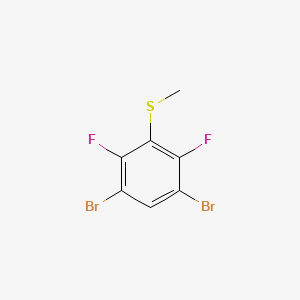
(3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane is a chemical compound with the molecular formula C7H4Br2F2S and a molecular weight of 317.98 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfur atoms attached to a phenyl ring, making it a unique and interesting molecule for various chemical studies and applications.
Méthodes De Préparation
The synthesis of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane typically involves the introduction of bromine and fluorine atoms onto a phenyl ring, followed by the attachment of a methylsulfane group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Halogenation: Introduction of bromine and fluorine atoms onto the phenyl ring using halogenating agents such as bromine (Br2) and fluorine (F2) under controlled conditions.
Methylsulfane Attachment: The methylsulfane group can be introduced through a nucleophilic substitution reaction using a suitable methylsulfane precursor.
Industrial production methods for this compound may involve large-scale halogenation and substitution reactions, optimized for yield and purity.
Analyse Des Réactions Chimiques
(3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atoms can be reduced to form the corresponding phenyl derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
(3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane involves its interaction with molecular targets through its bromine, fluorine, and sulfur atoms. These interactions can lead to various biochemical and physiological effects, depending on the specific application and context. The molecular pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes .
Comparaison Avec Des Composés Similaires
(3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane can be compared with other similar compounds, such as:
(3,5-Dibromo-2,6-difluorophenyl)(ethyl)sulfane: Similar structure but with an ethyl group instead of a methyl group.
(3,5-Dibromo-2,6-difluorophenyl)(methyl)ether: Similar structure but with an ether group instead of a sulfane group.
(3,5-Dibromo-2,6-difluorophenyl)(methyl)amine: Similar structure but with an amine group instead of a sulfane group.
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and sulfur atoms, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C7H4Br2F2S |
|---|---|
Poids moléculaire |
317.98 g/mol |
Nom IUPAC |
1,5-dibromo-2,4-difluoro-3-methylsulfanylbenzene |
InChI |
InChI=1S/C7H4Br2F2S/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3 |
Clé InChI |
XTAJOJATDVQNCK-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=CC(=C1F)Br)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13893982.png)
![[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13893992.png)
![tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13893999.png)

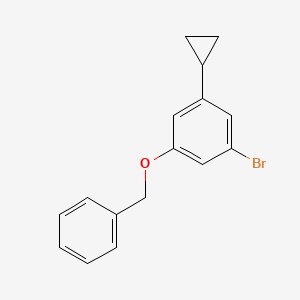
![2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole](/img/structure/B13894010.png)
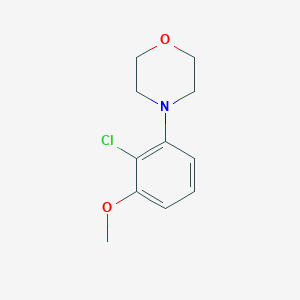

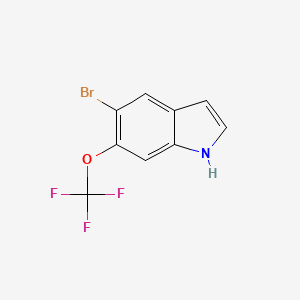

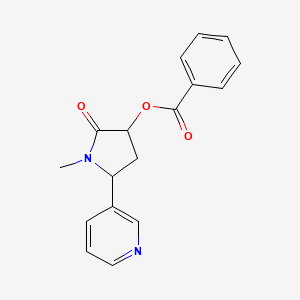
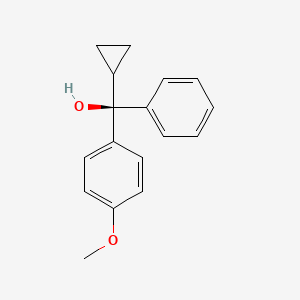
![Spiro[3.3]heptan-2-ylhydrazine dihydrochloride](/img/structure/B13894054.png)
![Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate](/img/structure/B13894055.png)
